N6-(Trifluoroacetamidohexyl)adenosine5'-Phosphate
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Overview
Description
N6-(Trifluoroacetamidohexyl)adenosine 5’-Phosphate is a chemical compound with the molecular formula C18H26F3N6O8P and a molecular weight of 542.4 g/mol . This compound is known for its unique structure, which includes a trifluoroacetamidohexyl group attached to the adenosine 5’-phosphate. It is often used as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(Trifluoroacetamidohexyl)adenosine 5’-Phosphate typically involves the reaction of adenosine 5’-phosphate with a trifluoroacetamidohexyl group. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the selective formation of the target compound .
Industrial Production Methods
Industrial production of N6-(Trifluoroacetamidohexyl)adenosine 5’-Phosphate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N6-(Trifluoroacetamidohexyl)adenosine 5’-Phosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The trifluoroacetamidohexyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N6-(Trifluoroacetamidohexyl)adenosine 5’-Phosphate include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from the reactions of N6-(Trifluoroacetamidohexyl)adenosine 5’-Phosphate depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted adenosine phosphates.
Scientific Research Applications
N6-(Trifluoroacetamidohexyl)adenosine 5’-Phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of N6-(Trifluoroacetamidohexyl)adenosine 5’-Phosphate involves its interaction with specific molecular targets and pathways. The trifluoroacetamidohexyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This can lead to modulation of biochemical pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
N6-(6-Aminohexyl)-FAD: A derivative of Flavine Adenine Dinucleotide with similar structural features.
N6-Benzyl Adenosine-5’-Diphosphate: Another adenosine derivative with distinct functional groups.
Uniqueness
N6-(Trifluoroacetamidohexyl)adenosine 5’-Phosphate is unique due to the presence of the trifluoroacetamidohexyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H26F3N6O8P |
---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
[3,4-dihydroxy-5-[6-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C18H26F3N6O8P/c19-18(20,21)17(30)23-6-4-2-1-3-5-22-14-11-15(25-8-24-14)27(9-26-11)16-13(29)12(28)10(35-16)7-34-36(31,32)33/h8-10,12-13,16,28-29H,1-7H2,(H,23,30)(H,22,24,25)(H2,31,32,33) |
InChI Key |
LUBNWZPAWLZDDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCCCCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
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